molecular formula C10H10BrNO3 B12522706 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B12522706
M. Wt: 272.09 g/mol
InChI Key: SYZTUGNGFDCEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS: 1091821-84-9) is a brominated acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The benzodioxin moiety contributes to its planar aromatic structure, enabling π-π stacking interactions in biological systems .

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZTUGNGFDCEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the bromination of a precursor compound followed by acetamidation. One common synthetic route starts with 2,3-dihydrobenzo[b][1,4]dioxin, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The brominated intermediate is then reacted with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 2-bromoacetyl bromide in the presence of appropriate bases. The molecular formula for this compound is C10H10BrNO3C_{10}H_{10}BrNO_3, with a molecular weight of approximately 272.10 g/mol .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. For instance, derivatives of this compound have been screened against enzymes such as alpha-glucosidase and acetylcholinesterase. These enzymes are critical targets for therapeutic interventions in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Anticancer Activity

The anticancer properties of this compound have also been explored. Compounds derived from similar structures have shown significant activity against various cancer cell lines including leukemia and breast cancer. For example, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating promising anticancer potential .

Therapeutic Potential

The compound's structural features suggest potential applications in drug development targeting neurodegenerative diseases and metabolic disorders. The inhibition of specific enzymes associated with these conditions could lead to the development of novel therapeutics that improve patient outcomes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to its biological targets. These computational approaches provide insights into the mechanism of action and help in optimizing the compound for enhanced efficacy .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives of this compound were synthesized and evaluated for their biological activities:

Study Focus Findings
Study A Enzyme InhibitionIdentified potent inhibitors for alpha-glucosidase and acetylcholinesterase
Study B Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines
Study C Molecular DockingShowed promising binding affinities with target proteins involved in T2DM and AD

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution at the Acetamide Group

2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (DKM 2-90)
  • Structural Difference : Bromine (Br) replaced with chlorine (Cl).
  • Synthesis : Synthesized via silica gel chromatography (40% ethyl acetate in hexanes) with a 70% yield, indicating higher synthetic efficiency compared to brominated analogs, which may require harsher conditions .
  • Bioactivity : While specific data are unavailable, chloro analogs generally exhibit lower binding affinity in kinase inhibition assays compared to bromo derivatives due to weaker van der Waals interactions .
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • Structural Difference: Incorporates a bromophenylmethyl-isoquinoline moiety appended to the acetamide group.
  • Molecular Weight : Increased by ~200 Da compared to the target compound, likely enhancing lipophilicity (logP > 3.5) and membrane permeability.

Substitution on the Benzodioxin Core

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • Structural Difference : Lacks the acetamide group, featuring only a bromine substituent at position 4.
  • Similarity Score : 0.65 (structural similarity to the target compound), highlighting the critical role of the acetamide moiety in defining pharmacological properties .
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
  • Structural Difference : Replaces acetamide with an amine group.
  • Reactivity : The amine group enables conjugation reactions (e.g., amide bond formation), but its basicity (pKa ~4.5) may reduce stability under physiological conditions compared to the neutral acetamide .

Physicochemical and Pharmacokinetic Properties

Property 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide 2-Chloro Analog (DKM 2-90) Bromophenylmethyl-Isoquinoline Derivative
Molecular Weight (g/mol) ~300 ~255 ~500
logP (Predicted) 2.8 2.2 4.1
Solubility (mg/mL) 0.1 (DMSO) 0.3 (DMSO) <0.01 (DMSO)
Synthetic Yield Not reported 70% Not reported
Bioactivity (IC50)* N/A N/A N/A

*Note: Bioactivity data are unavailable in the provided evidence.

Regulatory and Quality Considerations

  • Impurity Profiles: Bromoacetamide derivatives (e.g., Imp.
  • Stability : Bromine’s higher molecular weight may reduce thermal stability compared to chloro analogs, necessitating storage at lower temperatures (< -20°C) .

Biological Activity

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is often conducted in dichloromethane at low temperatures to optimize yield and purity.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its interaction with specific enzymes and cellular pathways. Notably:

  • Enzyme Inhibition : This compound has been screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits low cytotoxicity against various cancer cell lines. For instance, it was evaluated alongside other derivatives for their effects on human cervix adenocarcinoma (HeLa) cells, showing a cell viability above 90% at certain concentrations .

The mechanism by which this compound exerts its biological effects involves its structural components interacting with specific molecular targets. The bromine atom and the benzodioxane ring system are crucial for binding to these targets, modulating their activity and eliciting biological responses. This interaction is believed to disrupt pathways associated with tumor growth and metabolic disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Enzyme Inhibition : A study reported that derivatives of this compound showed significant inhibition against α-glucosidase with IC50 values comparable to established inhibitors. This suggests its potential role in T2DM management .
  • Cytotoxicity Assessment : In another investigation involving HeLa cells, the compound demonstrated a cell viability rate of over 90% at concentrations up to 20 µM, indicating that it does not induce significant cytotoxic effects while retaining bioactivity .

Data Summary

Parameter Value
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
CAS Number 1219012-44-8
Enzyme Targets α-glucosidase, acetylcholinesterase
IC50 (α-glucosidase) Not specified but comparable to standard inhibitors
Cytotoxicity (HeLa cells) >90% cell viability at 20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.